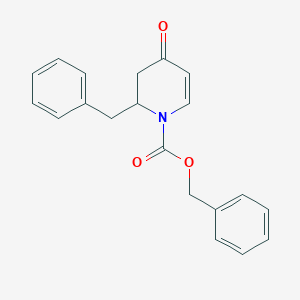

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Description

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 150708-76-2) is a dihydropyridine derivative with a molecular formula of C20H19NO3 and a molecular weight of 321.37 g/mol. The compound features a 4-oxo-3,4-dihydropyridine core substituted with a benzyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. It is typically stored at 2–8°C to maintain stability . This compound is of interest in organic synthesis, particularly as a precursor or intermediate in pharmaceutical applications, such as the synthesis of β-diamine building blocks .

Properties

IUPAC Name |

benzyl 2-benzyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-12,18H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPWUCAZPYCXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597604 | |

| Record name | Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150708-76-2 | |

| Record name | Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 150708-76-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 321.37 g/mol

- Density : 1.217 g/cm³ (predicted)

- Boiling Point : 484.8 ± 45.0 °C (predicted)

Synthesis

The compound can be synthesized through various methods, including one-pot multicomponent reactions that yield high purity and yield rates. The synthesis typically involves the condensation of appropriate aldehydes with β-keto esters under acidic conditions, often utilizing catalytic systems to enhance efficiency and selectivity .

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit notable anticancer properties. For instance, studies have shown that benzyl derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In vitro studies demonstrated that the compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The neuroprotective effects are likely attributed to the modulation of neurotransmitter levels and reduction of neuronal apoptosis .

Case Studies

- Anticancer Study : A study published in MDPI reported that benzyl dihydropyridine derivatives demonstrated cytotoxicity against human cancer cell lines with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Evaluation : A comprehensive evaluation in BMC Microbiology indicated that benzyl derivatives exhibited a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Neuroprotective Research : A recent thesis explored the neuroprotective effects of various dihydropyridine derivatives, concluding that benzyl 2-benzyl-4-oxo compounds significantly mitigated oxidative damage in neuronal models .

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antioxidant Activity : Research indicates that compounds in this class exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases .

- Antimicrobial Properties : Studies have shown that derivatives of dihydropyridine compounds can possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

- Anticancer Potential : Preliminary studies suggest that benzyl 2-benzyl-4-oxo-3,4-dihydropyridine derivatives may inhibit cancer cell proliferation and induce apoptosis in certain cancer types, indicating their potential as anticancer agents .

Biological Studies

Recent biological studies have focused on the compound's effects on cellular mechanisms:

- Cell Viability Assays : In vitro assays have demonstrated that this compound can modulate cell viability in cancer cell lines, leading to a decrease in cell proliferation rates .

- Mechanistic Insights : Investigations into the molecular mechanisms reveal that it may influence apoptotic pathways, thereby enhancing programmed cell death in malignant cells .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

-

Case Study on Antioxidant Effects :

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the antioxidant capacity of benzyl 2-benzyl-4-oxo-3,4-dihydropyridine derivatives. The results indicated a dose-dependent scavenging activity against free radicals, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative damage . -

Case Study on Antimicrobial Activity :

In a clinical trial reported by Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against antibiotic-resistant strains of bacteria. The findings showed promising results, with effective inhibition of growth observed, paving the way for future antibiotic development . -

Case Study on Cancer Treatment :

Research conducted at a leading cancer research institute demonstrated that treatment with benzyl 2-benzyl-4-oxo-3,4-dihydropyridine resulted in reduced tumor size in xenograft models of breast cancer. The study concluded that further exploration into its mechanism could lead to novel cancer therapies .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences the compound’s physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Lipophilicity : Fluorinated analogs (e.g., 414910-19-3) exhibit higher logP values due to fluorine’s electronegativity, enhancing membrane permeability in drug design contexts .

- Synthetic Utility : Propyl and ethyl derivatives (e.g., 145100-54-5) are more cost-effective to synthesize at scale, while the benzyl-substituted compound may require optimized conditions to avoid over-reduction of the ketone group .

Core Structure Modifications

Compounds with variations in the dihydropyridine core include:

Key Observations :

Commercial Availability and Pricing

Key Insight : The benzyl-substituted compound is less commonly available commercially, reflecting its specialized applications compared to simpler alkyl analogs.

Q & A

Q. What are the established synthetic routes for Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound is synthesized via a two-step process: (1) starting with 4-methoxypyridine, which undergoes hydrolysis to form 4-oxo-3,4-dihydropyridine, followed by (2) benzylation using benzyl chloroformate under basic conditions. Key optimizations include temperature control (−20°C) to suppress esterification side reactions and stoichiometric adjustments (1.1 equivalents of benzyl chloroformate). Purification via flash column chromatography (n-pentane:ether = 3:1) yields the product in 68% isolated yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : 1H and 13C NMR are critical for structural confirmation. Key signals include:

- 1H NMR (CDCl3) : δ 7.36–7.17 (m, aromatic protons), 5.18 (s, benzyl CH2), 3.94 (t, J = 7.3 Hz, dihydropyridine CH2), 2.44 (t, J = 7.3 Hz, adjacent CH2) .

- 13C NMR : Peaks at δ 193.18 (ketone C=O), 152.41 (carbamate C=O), and 128.40 (aromatic carbons) .

HRMS (ESI+) : Confirm molecular ion [M+Na]+ at m/z 296.1258 (calculated: 296.1263) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is stable under inert atmospheres (N2) at −20°C in anhydrous solvents (e.g., THF). Avoid prolonged exposure to moisture or light, which may hydrolyze the carbamate group. Storage in amber glass vials with desiccants (e.g., molecular sieves) is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in transition-metal-catalyzed C–C bond formation?

- Methodological Answer : The benzyl and carbamate groups enhance electron density at the dihydropyridine ring, facilitating oxidative addition in palladium-catalyzed cross-couplings. Steric hindrance from the 2-benzyl substituent directs regioselectivity; for example, Suzuki-Miyaura reactions with phenylboronic acid yield 6-substituted derivatives (74% yield) under redox-neutral conditions . Comparative studies with analogs (e.g., tert-butyl carbamates) show reduced yields (≤50%) due to increased steric bulk .

Q. What computational methods predict the compound’s behavior in photocatalytic click reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the triplet-state reactivity of phenanthraquinone (PQ) derivatives with this compound. Thiophene-substituted PQs exhibit enhanced k2 values (2.5 × 10^4 M⁻¹s⁻¹) due to reduced energy gaps (ΔE = 1.2 eV) between excited states and the dihydropyridine substrate .

Q. How does the compound participate in iron-catalyzed radical-mediated C–N bond construction?

- Methodological Answer : Under Fe(II) catalysis, the compound acts a radical acceptor via H-atom transfer (HAT) from sulfone donors. For example, iron-mediated coupling with 2-phenyltetrazole-5-sulfonyl ethyl generates C–N bonds (62% yield) through a proposed mechanism involving tert-butoxy radical initiation and β-scission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.